(-)-Propranolol glycol

説明

(-)-Propranolol glycol is a major metabolite of propranolol, a non-selective β-adrenoceptor antagonist. It is formed via the side-chain metabolism of propranolol, involving monoamine oxidase (MAO) and aldehyde reductase, which oxidize and reduce the N-desisopropylpropranolol intermediate, respectively . This metabolic pathway distinguishes propranolol from other β-blockers, as many rely on cytochrome P450 enzymes (e.g., CYP2D6 for metoprolol).

Pharmacokinetically, this compound exhibits lower plasma concentrations compared to propranolol itself. After a single 160 mg oral dose of propranolol in humans, peak plasma levels of this compound averaged 9 ± 2 ng/mL, significantly lower than propranolol (123 ± 34 ng/mL) and its other major metabolite, 4-hydroxypropranolol (31 ± 10 ng/mL) . The metabolite also demonstrates faster elimination, with a shorter plasma half-life than the parent compound .

特性

IUPAC Name |

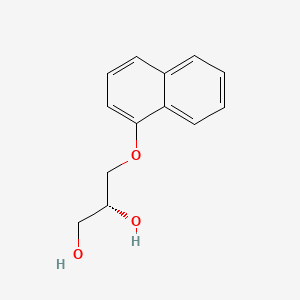

(2R)-3-naphthalen-1-yloxypropane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNNMWGWFIGTIC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2OC[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61248-78-0 | |

| Record name | Propranolol glycol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPRANOLOL GLYCOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1438YC8097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-propranolol glycol typically involves the reaction of propranolol with ethylene oxide or propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The process involves the continuous addition of propranolol and the glycolating agent, followed by purification steps such as distillation and crystallization to isolate the final product.

化学反応の分析

Types of Reactions: (-)-Propranolol glycol undergoes various chemical reactions, including:

Oxidation: The glycol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the glycol moiety to primary or secondary alcohols.

Substitution: The hydroxyl groups in the glycol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Primary or secondary alcohols.

Substitution: Ethers, esters.

科学的研究の応用

Pharmacokinetics

Research indicates that (-)-propranolol glycol exhibits distinct pharmacokinetic properties compared to propranolol itself. A study demonstrated that when administered intravaginally in rats, the systemic absorption of propranolol was significantly enhanced compared to oral administration. The area under the curve (AUC) and maximum concentration (Cmax) were markedly higher with intravaginal dosing, suggesting improved bioavailability through this route .

Treatment of Infantile Hemangiomas

One of the most notable applications of propranolol and its derivatives is in the treatment of infantile hemangiomas. Propranolol has been effectively used in topical formulations for this purpose. A study highlighted that propranolol creams can be prepared as hospital formulations and stored for clinical use, demonstrating stability and efficacy . The submicron emulsion gel formulation of propranolol hydrochloride has shown promising results in treating superficial hemangiomas by enhancing transdermal absorption and minimizing side effects associated with traditional oral administration .

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. It has been noted that this compound exhibits instantaneous anticonvulsant activity, which could lead to potential therapeutic applications in seizure disorders .

Case Study 1: Efficacy in Hemangioma Treatment

A clinical trial evaluated the efficacy of topical propranolol formulations in infants with hemangiomas. Results indicated a significant reduction in hemangioma size and associated complications, supporting the use of propranolol as a first-line treatment option for this condition .

Case Study 2: Pharmacokinetic Variability

In a comparative study assessing the pharmacokinetics of propranolol and its metabolites, including this compound, researchers found that the route of administration significantly influenced serum concentrations. This variability underscores the importance of understanding pharmacokinetic profiles when considering therapeutic strategies involving propranolol derivatives .

Summary Table of Applications

作用機序

(-)-Propranolol glycol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The glycol moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.

Molecular Targets and Pathways:

Beta-Adrenergic Receptors: this compound binds to beta-1 and beta-2 adrenergic receptors, inhibiting their activation.

Signal Transduction Pathways: The inhibition of beta-adrenergic receptors affects downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to reduced cardiac output and vasodilation.

類似化合物との比較

Propranolol and Its Metabolites

| Compound | Plasma Peak (ng/mL) | Metabolic Pathway | Key Enzymes Involved |

|---|---|---|---|

| Propranolol | 123 ± 34 | Hepatic oxidation, glucuronidation | CYP1A2, CYP2D6, UGTs |

| 4-Hydroxypropranolol | 31 ± 10 | Aromatic hydroxylation | CYP1A2, CYP2D6 |

| (-)-Propranolol glycol | 9 ± 2 | Side-chain oxidation/reduction | MAO, Aldehyde reductase |

Key Findings :

- Structural Differences: 4-Hydroxypropranolol retains the propranolol core with a hydroxyl group on the naphthalene ring, while this compound features a diol side chain .

- Activity: Propranolol is pharmacologically active as a β-blocker, whereas this compound is presumed inactive due to structural modifications that disrupt β-adrenoceptor binding .

Structural Analogues with Aminoethanol Groups

Propranolol shares the aminoethanol moiety with metoprolol, ephedrine, and RBz, which influences receptor interactions. Molecular imprinting studies reveal:

- Binding Affinity: Propranolol’s MIP (molecularly imprinted polymer) shows modest selectivity (≤5-fold) over dibenzylamine, a structurally dissimilar compound, but higher adsorption than metoprolol and ephedrine due to complementary functional group interactions .

- Relevance: The aminoethanol group is critical for β-adrenoceptor binding, explaining the shared therapeutic effects of these compounds .

Pharmacological Potency and Selectivity

| β-Blocker | IC₅₀ (µmol/L) | Relative Potency |

|---|---|---|

| Propranolol | 0.1 | 46 |

| Bisoprolol | 1.2 | 12 |

| Celiprolol | 4.6 | 1 |

Key Findings :

- Propranolol is 46-fold more potent than celiprolol in contracting human bronchi, attributed to its non-selective β-blockade and lipophilicity, which enhances tissue penetration .

- This compound’s lack of β-blocking activity contrasts sharply with its parent compound, highlighting metabolic inactivation .

Absorption and Distribution

- Bioavailability: Propranolol’s oral bioavailability (25%) is lower than metoprolol (~50%) but higher than atenolol (~10%), reflecting differences in lipophilicity and first-pass metabolism .

Metabolic Pathways

- Propranolol: Relies on MAO and aldehyde reductase for glycol formation, unlike most β-blockers metabolized via CYP enzymes .

- Metoprolol: Primarily metabolized by CYP2D6 to O-desmethylmetoprolol, a pathway absent in propranolol metabolism .

- Clinical Implications: Propranolol’s unique metabolism reduces drug-drug interactions with CYP2D6 inhibitors but increases variability due to MAO polymorphisms .

生物活性

(-)-Propranolol glycol is a significant metabolite of the widely used beta-blocker propranolol. This compound has garnered attention due to its distinct biological activities, particularly its potent anticonvulsant properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

- Chemical Name : 2,3-Dihydroxy-1-(1-naphthalenoxy)propane

- Molecular Weight : 218.25 g/mol

- CAS Number : 36112-95-5

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant activity, outperforming propranolol itself in certain aspects. The onset of action for propranolol glycol is instantaneous, while propranolol shows a delayed response. This suggests that the anticonvulsant effects of propranolol may be mediated through its conversion to propranolol glycol .

Comparative Potency

A study comparing the anticonvulsant effects of propranolol and its metabolites found that:

- Propranolol Glycol : 1/2 to 1/3 as potent as propranolol.

- N-desisopropylpropranolol : 1/6 as potent as propranolol .

The mechanism by which this compound exerts its effects appears to involve:

- Beta-Adrenoceptor Interaction : The enantiomers of propranolol glycol have been shown to interact with beta-adrenoceptors differently. The (S)-enantiomer acts as a reversible competitive antagonist, while the (R)-enantiomer exhibits irreversible antagonistic properties .

- Behavioral Effects : Both enantiomers induce similar behavioral effects, ranging from sedation at low doses to paralysis at high doses, indicating their potential impact on the central nervous system (CNS) .

Pharmacokinetics and Delivery

Studies have explored the delivery mechanisms of propranolol and its metabolites through various routes:

- Transmucosal Penetration : Research demonstrated that using permeabilizers like oleic acid in propylene glycol significantly enhances the permeability of propranolol through buccal mucosa, facilitating drug delivery . This effect is attributed to changes in membrane fluidity and thermodynamic activity within the tissue.

Case Studies and Clinical Implications

Several case studies have highlighted the clinical significance of this compound:

- Anticonvulsant Efficacy : In animal models, administration of propranolol glycol has shown effective seizure control across various types of induced seizures, suggesting its potential use in treating epilepsy .

- Cardiovascular Effects : The interaction with beta-adrenoceptors also implies possible cardiovascular effects, which could be beneficial in managing conditions such as hypertension or anxiety disorders.

Q & A

Basic Research Questions

Q. How should researchers design a pharmacokinetic study for (-)-Propranolol glycol in hypertensive patients?

- Methodological Answer : A robust pharmacokinetic study involves plasma sampling at intervals (e.g., 10, 20, 30, 60, and 120 minutes post-dose) using heparinized vials, centrifugation (2,000 g for 15 min), and fluorimetric assays with double extraction (toluene and acetic acid/ethylene glycol). Key parameters include , , and calculated via the linear trapezoidal rule. Pharmacodynamic metrics (e.g., blood pressure, heart rate) should correlate with plasma concentrations using two-way ANOVA for repeated measures .

Q. What factors influence the transdermal delivery efficiency of this compound?

- Methodological Answer : Transdermal efficiency depends on pH-dependent stability (first-order degradation kinetics under light exposure), partition coefficient (), and formulation additives. Use Franz diffusion cells with excised rat skin to assess permeation. Optimize formulations with penetration enhancers (e.g., 1.64% water-soluble azone) and matrix agents (e.g., 2.61% HPMC K4M) to achieve steady penetration rates (e.g., 36.90 μg/cm²/h) .

Q. What statistical methods are appropriate for analyzing pharmacodynamic data in this compound studies?

- Methodological Answer : Apply parametric tests (Student’s t-test for unpaired data) for pharmacokinetic parameters. For pharmacodynamic outcomes (e.g., blood pressure), use two-way ANOVA for repeated measures. Report significance at , and include mean ± SD for parameters like and bioavailability ratios .

Advanced Research Questions

Q. How does this compound modulate Notch signaling in pericytes, and what methods validate this mechanism?

- Methodological Answer : Treat pericytes with 40–320 μmol/L this compound for 24–72 hours. Assess proliferation via CCK-8/BrdU assays and gene expression via RT-PCR (e.g., Notch3, Hes1). Use paired t-tests to compare activity (control: ; experimental: , ) and proliferation (control: ; experimental: , ) .

Q. How can researchers resolve contradictions in this compound’s efficacy across neurological studies?

- Methodological Answer : Address discrepancies (e.g., conflicting depression trials) via dose-response meta-analysis, controlling for variables like CYP2D6 polymorphisms affecting metabolite profiles. Use preclinical models to isolate CNS effects of the glycol metabolite (e.g., intracerebroventricular administration) and correlate with plasma pharmacokinetics .

Q. What role do metabolites like propranolol glycol (PG) play in pharmacological activity?

- Methodological Answer : Characterize metabolites using HPLC-MS/MS, noting PG’s contribution to CNS effects (e.g., muscle relaxation, anticonvulsant properties). Compare metabolite ratios in plasma (e.g., PG <12% of parent drug) and assess receptor binding affinity via in vitro assays (e.g., β-adrenergic receptor inhibition) .

Q. How can researchers optimize gel formulations for transdermal delivery of this compound?

- Methodological Answer : Employ central composite design to optimize enhancers (azone), viscosity agents (HPMC K4M), and pH (5.0–6.5). Validate using steady-state flux () and permeability coefficients () in ex vivo models. Target 8-hour cumulative transdermal amounts ≥290 μg/cm² .

Q. What in vitro/ex vivo models best predict oromucosal absorption of this compound?

- Methodological Answer : Compare Permeapad® biomimetic membranes to excised porcine mucosa in Franz cells. Use propranolol solutions (12.1 mg/mL) at varying pH (5.0–9.0) with 10% propylene glycol. Calculate , , and correlate with in vivo rabbit AUC data (e.g., pH 9.0 glycine buffer enhances ) .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。